

A Technical Guide to the Research Applications of 4-Cyano-2-iodobenzoic Acid

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Compound of Interest

Compound Name: 4-Cyano-2-iodobenzoic acid

Cat. No.: B578622

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-2-iodobenzoic acid is a substituted aromatic carboxylic acid that serves as a highly versatile building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional structure—featuring a carboxylic acid, a nitrile group, and an iodine atom on a benzene ring—offers multiple reaction sites for constructing complex molecular architectures. The presence of the iodo group at the ortho-position to the carboxylic acid and meta to the cyano group makes it a particularly valuable precursor for a range of specialized applications, most notably in the development of targeted cancer therapeutics. This technical guide provides an in-depth overview of the potential applications of **4-Cyano-2-iodobenzoic acid**, with a focus on its role in drug discovery, supported by quantitative data, detailed experimental protocols, and visual workflows.

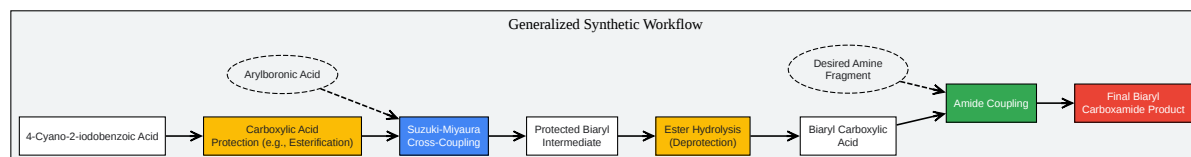
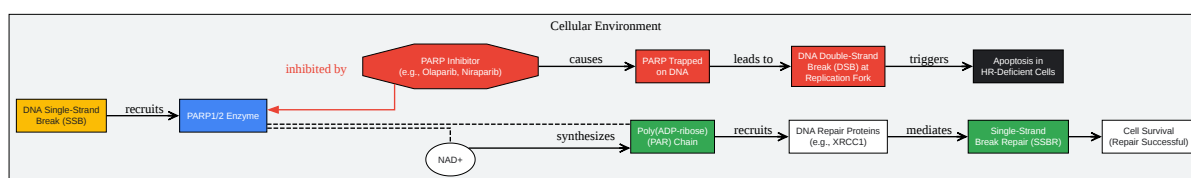
Core Application: Synthesis of PARP Inhibitors

The primary and most significant application of **4-Cyano-2-iodobenzoic acid** and its structural isomers is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP1 and PARP2, are critical components of the DNA single-strand break repair (SSBR) pathway. In cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death through a concept known as synthetic lethality.

4-Cyano-2-iodobenzoic acid provides a core scaffold for building the complex heterocyclic systems characteristic of many potent PARP inhibitors. The iodine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a fundamental method for creating the biaryl structures common in these drugs.

The PARP Signaling Pathway and Inhibition

The following diagram illustrates the central role of PARP in DNA repair and the mechanism of action for PARP inhibitors derived from precursors like **4-Cyano-2-iodobenzoic acid**.



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